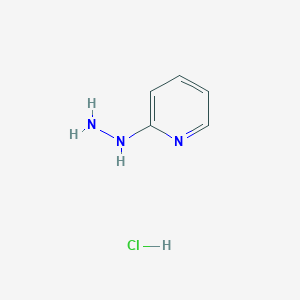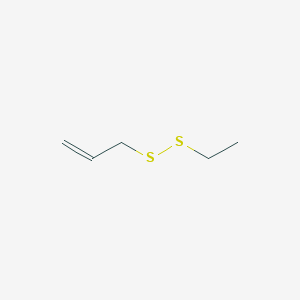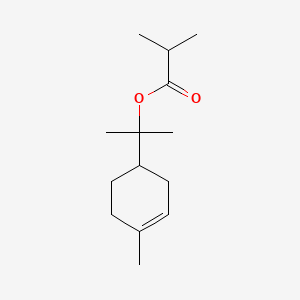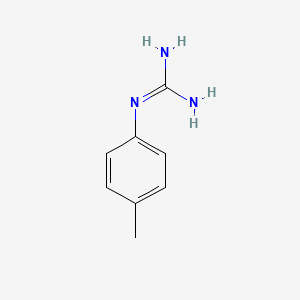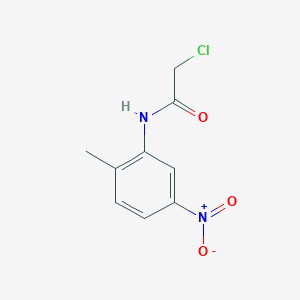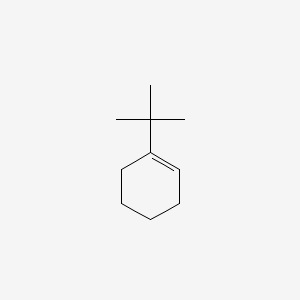
1-tert-Butyl-1-cyclohexene
Overview
Description
1-tert-Butyl-1-cyclohexene is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, where a tert-butyl group is attached to the first carbon of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
1-tert-Butyl-1-cyclohexene is primarily used as a substrate in various chemical reactions . Its primary targets are the catalysts used in these reactions, such as desilicated TS-1 zeolite samples .
Mode of Action
The compound interacts with its targets (catalysts) through a process known as catalytic activity . This involves the compound undergoing a series of chemical transformations facilitated by the catalyst, leading to the formation of new products.
Biochemical Pathways
It’s known that the compound undergoes e2 elimination reactions, which involve the removal of two substituents from adjacent carbon atoms . This reaction is facilitated by a strong base and results in the formation of an alkene .
Pharmacokinetics
Its physical properties such as boiling point (167-168 °c/754 mmhg) and density (083 g/mL at 25 °C) suggest that it may have low bioavailability due to its low solubility in water .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it’s involved in. In the case of catalytic activity with desilicated TS-1 zeolite samples, the compound is transformed into new products .
Preparation Methods
1-tert-Butyl-1-cyclohexene can be synthesized through several methods. One common synthetic route involves the alkylation of cyclohexene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride. Another method involves the catalytic hydrogenation of this compound oxide, which can be prepared from the corresponding alcohol through oxidation .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-tert-Butyl-1-cyclohexene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 1-tert-butylcyclohexane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
1-tert-Butyl-1-cyclohexene has several scientific research applications:
Chemistry: It is used as a substrate to investigate catalytic activity and surface area of different zeolite samples.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Comparison with Similar Compounds
1-tert-Butyl-1-cyclohexene can be compared with other similar compounds such as:
1-tert-Butylcyclohexane: This compound is similar in structure but lacks the double bond present in this compound.
1-Methyl-1-cyclohexene: This compound has a methyl group instead of a tert-butyl group, leading to different chemical properties and reactivity.
4-tert-Butyl-1-cyclohexene: This isomer has the tert-butyl group attached to the fourth carbon of the cyclohexene ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-tert-butylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBKAYONUCKYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187783 | |
| Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3419-66-7 | |
| Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl-1-cyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


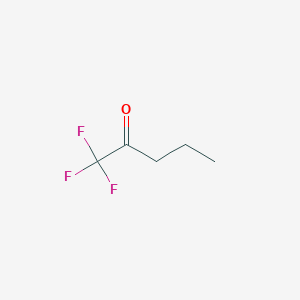
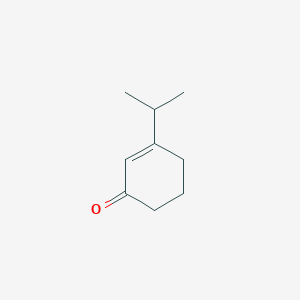
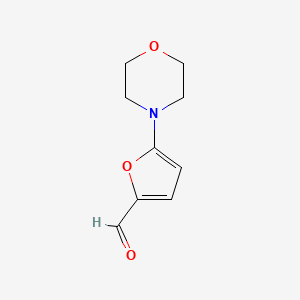
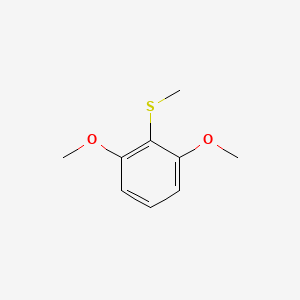
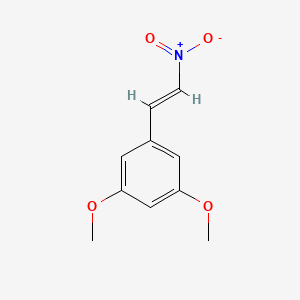
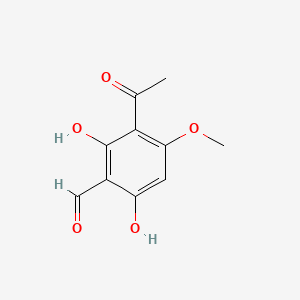
![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)
![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
